2H-1-Benzopyran, 8-methoxy-2,2-dimethyl-7-(2-propynyloxy)-
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Overview
Description
2H-1-Benzopyran, 8-methoxy-2,2-dimethyl-7-(2-propynyloxy)- is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 8-methoxy-2,2-dimethyl-7-(2-propynyloxy)- typically involves multiple steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Methoxy Group: The methoxy group at the 8th position can be introduced via methylation using reagents such as methyl iodide in the presence of a base.
Dimethylation at the 2nd Position:
Attachment of the Propynyloxy Group: The propynyloxy group at the 7th position can be introduced via a nucleophilic substitution reaction using propargyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 8-methoxy-2,2-dimethyl-7-(2-propynyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Propargyl bromide with a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1-Benzopyran, 8-methoxy-2,2-dimethyl-7-(2-propynyloxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 8-methoxy-2,2-dimethyl-7-(2-propynyloxy)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Antioxidant Activity: The methoxy and propynyloxy groups contribute to its ability to scavenge free radicals, reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in medicinal chemistry and similar biological activities.
2H-1-Benzopyran-2-one, 6-methyl-: Another benzopyran derivative with distinct chemical properties and applications.
2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-: A compound with additional functional groups, leading to different biological activities.
Uniqueness
2H-1-Benzopyran, 8-methoxy-2,2-dimethyl-7-(2-propynyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
108354-09-2 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
8-methoxy-2,2-dimethyl-7-prop-2-ynoxychromene |
InChI |
InChI=1S/C15H16O3/c1-5-10-17-12-7-6-11-8-9-15(2,3)18-13(11)14(12)16-4/h1,6-9H,10H2,2-4H3 |
InChI Key |
HZCMYSVPAOZISE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=C(C=C2)OCC#C)OC)C |
Origin of Product |
United States |
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